molecular formula C15H22ClNO B3846713 1-[5-(4-chlorophenoxy)pentyl]pyrrolidine

1-[5-(4-chlorophenoxy)pentyl]pyrrolidine

Cat. No. B3846713
M. Wt: 267.79 g/mol
InChI Key: WRFHNWLEAOFJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-chlorophenoxy)pentyl]pyrrolidine, commonly known as CP 55940, is a synthetic cannabinoid that acts on the cannabinoid receptors in the brain. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic uses.

Mechanism of Action

CP 55940 acts on the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system plays a role in regulating various physiological processes, including pain, mood, appetite, and sleep. CP 55940 binds to these receptors and activates them, leading to the release of neurotransmitters that modulate these physiological processes.
Biochemical and Physiological Effects:
CP 55940 has been shown to have a variety of biochemical and physiological effects, including pain relief, anti-inflammatory effects, anti-anxiety effects, and anti-cancer effects. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using CP 55940 in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more controlled manner. However, one limitation is that CP 55940 is not a natural cannabinoid and may not fully replicate the effects of endogenous cannabinoids in the body.

Future Directions

There are several future directions for research on CP 55940, including further studies on its potential therapeutic uses, as well as studies on its mechanism of action and its effects on various physiological processes. Additionally, there is a need for further research on the potential side effects of CP 55940 and its long-term safety profile.

Scientific Research Applications

CP 55940 has been extensively studied for its potential therapeutic uses in the treatment of various medical conditions, including pain, inflammation, anxiety, and neurological disorders. It has also been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

1-[5-(4-chlorophenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFHNWLEAOFJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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